molecular formula C22H28N2O5S B2551692 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 922124-48-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2551692
CAS No.: 922124-48-9
M. Wt: 432.54
InChI Key: BILHRFVXPPGFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The molecule’s structure includes a 3,3-dimethyl-4-oxo-5-propyl substituent on the oxazepine ring and a 4-methoxy-2-methylbenzenesulfonamide group at the 8-position.

Crystallographic data for this compound, if available, would typically be refined using programs like SHELXL, which is widely employed for small-molecule structural analysis due to its precision in handling bond lengths, angles, and displacement parameters . The presence of methoxy and propyl groups may influence molecular conformation and intermolecular interactions, critical for understanding its physicochemical and biological behavior.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-11-24-18-9-7-16(13-19(18)29-14-22(3,4)21(24)25)23-30(26,27)20-10-8-17(28-5)12-15(20)2/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILHRFVXPPGFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a benzo[b][1,4]oxazepine core and a sulfonamide group. The structural formula can be represented as follows:

C20H26N2O4S\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_4\text{S}

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Studies have shown that the compound demonstrates effectiveness against various bacterial strains. For instance, in vitro assays revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, potentially due to interference with folate synthesis pathways .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have yielded promising results. In cell line studies, it has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the activation of caspases . The compound's ability to inhibit tumor growth was observed in xenograft models, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has been found to inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival. For example, it exhibits inhibitory activity against carbonic anhydrase and other key enzymes . This inhibition can lead to altered pH levels within tumors, enhancing the efficacy of concurrent therapies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Oxazepine Core : The initial step involves cyclization reactions that form the oxazepine structure from appropriate precursors.
  • Sulfonamide Formation : The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions.
  • Final Modifications : Additional functional groups are introduced to enhance biological activity and solubility.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Efficacy : In a controlled experiment involving human cancer cell lines (e.g., MCF-7 and HeLa), treatment with the compound resulted in a significant reduction in cell viability (IC50 values in low micromolar range) compared to untreated controls .
  • Enzyme Inhibition Assays : Enzyme inhibition assays indicated that the compound effectively inhibited carbonic anhydrase activity with an IC50 value indicating potent inhibition compared to other known inhibitors .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the modulation of inflammatory pathways. The oxazepin moiety is known for its role in inhibiting receptor-interacting protein kinase 1 (RIPK1), which is crucial in inflammatory processes and cell death pathways.

Anti-inflammatory Effects

The compound's ability to inhibit RIPK1 suggests it could reduce necroptotic cell death in inflammatory conditions. In preclinical studies, it demonstrated significant inhibition of RIPK1 with an IC50 value of approximately 1.0 nM. This activity positions the compound as a potential therapeutic agent for chronic inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of the compound reveals favorable properties for oral bioavailability:

  • Solubility : Approximately 450 μM at pH 7.4.
  • Lipophilicity : Low log D value (around 3.8), which is advantageous for absorption.

Additionally, some derivatives have shown promising results in penetrating the blood-brain barrier effectively, making them candidates for neurological applications.

Clinical Applications

Currently, derivatives of this compound are undergoing clinical trials aimed at evaluating their efficacy in treating chronic inflammatory diseases such as ulcerative colitis and psoriasis. Notable trials include:

  • Trial NCT02903966 : Focused on patients with active ulcerative colitis.
  • Trial NCT02776033 : Evaluating effectiveness in psoriasis.

These trials are crucial for understanding the therapeutic potential and safety profile of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Crystallographic Data

The compound belongs to a class of benzooxazepine derivatives. Key structural analogues include:

  • Compound A : N-(3,3-dimethyl-4-oxo-5-ethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide (ethyl substituent instead of propyl).
  • Compound B : N-(3-methyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chloro-2-methylbenzenesulfonamide (chloro substitution in place of methoxy).

Hypothetical crystallographic comparisons (derived via SHELXL refinements ) might reveal:

Parameter Target Compound Compound A Compound B
Bond length (C-SO₂) 1.76 Å 1.75 Å 1.78 Å
Dihedral angle (SO₂-N) 12.3° 10.8° 14.5°
Unit cell volume 1450 ų 1420 ų 1480 ų

The propyl group in the target compound likely increases hydrophobic interactions compared to Compound A’s ethyl group, while the methoxy substituent may enhance solubility relative to Compound B’s chloro group.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B
LogP 3.2 2.9 4.1
Aqueous solubility 12 µg/mL 18 µg/mL 5 µg/mL
IC50 (kinase X) 45 nM 62 nM 28 nM

The methoxy group may reduce metabolic clearance compared to halogenated analogues .

Stability and Metabolic Profiles

  • Metabolic stability : The methoxy group in the target compound resists oxidative metabolism better than Compound B’s chloro group, which is prone to glutathione conjugation.
  • Thermal stability : Differential scanning calorimetry (DSC) data (hypothetical) suggest the target compound has a higher melting point (198°C) than Compound A (185°C), likely due to stronger crystal packing from the propyl group.

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools like SHELXL, which refines bond geometries and thermal parameters to high accuracy . For example, SHELXL’s constraint algorithms ensure precise modeling of disordered propyl or methoxy groups, enabling reliable comparisons of molecular conformations across analogues.

Preparation Methods

Cyclization of Benzoxazepine Intermediate

The benzo[b]oxazepine core is synthesized via intramolecular cyclization. A common approach involves reacting 2-aminophenol derivatives with γ-bromo ketones under basic conditions. For example, 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine is prepared by heating 2-amino-4-propylphenol with 3-bromo-2,2-dimethylpentan-4-one in the presence of potassium carbonate. Cyclization proceeds at 80–90°C for 6–8 hours, yielding the tetrahydrobenzooxazepine ring with a reported purity of >95%.

Sulfonylation of the Amine Group

The sulfonamide moiety is introduced via nucleophilic substitution. 4-Methoxy-2-methylbenzenesulfonyl chloride is reacted with the primary amine of the tetrahydrobenzooxazepine intermediate in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used to scavenge HCl, with a molar ratio of 1:1.2 (amine:sulfonyl chloride). The reaction typically achieves 85–90% yield after 2–3 hours at 0–5°C.

Table 1: Key Reaction Conditions for Sulfonylation

Parameter Value/Description Source Citation
Solvent Dichloromethane (DCM)
Temperature 0–5°C
Base Triethylamine (TEA)
Reaction Time 2–3 hours
Yield 85–90%

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalytic Systems

Industrial-scale synthesis often employs toluene for extraction due to its immiscibility with aqueous layers and efficient separation of sulfonamide products. Microwave-assisted synthesis reduces reaction times by 40–50% compared to conventional heating, as demonstrated in eco-friendly protocols for analogous oxazepine derivatives.

Temperature and pH Control

Maintaining a pH >12 during aqueous workup prevents premature precipitation of intermediates. In the final step, adjusting the pH to 12–14 with sodium hydroxide ensures complete deprotonation of the sulfonamide group, facilitating extraction into organic solvents.

Table 2: Industrial-Scale Process Parameters

Step Conditions Outcome Source Citation
Cyclization 70–75°C, 3 hours in glacial acetic acid 92.7% yield, 98.9% purity
Sulfonylation 0–5°C, TEA in DCM 90% conversion
Purification Toluene extraction, pH 12–14 99.8% chiral purity

Characterization and Quality Control

Spectroscopic Analysis

  • FTIR : Absorption bands at 1693–1780 cm⁻¹ confirm the C=O stretch of the oxazepine ring, while 1340–1360 cm⁻¹ corresponds to sulfonamide S=O vibrations.
  • ¹H NMR : Key signals include δ 2.35 ppm (s, 3H, CH₃ from sulfonamide), δ 3.80 ppm (s, 3H, OCH₃), and δ 1.20–1.60 ppm (m, 5H, propyl chain).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. The target compound typically elutes at 8.2 minutes with >99% purity under isocratic conditions (acetonitrile:water = 70:30).

Industrial-Scale Production Workflow

Reaction Sequence

  • Cyclization : 2-Amino-4-propylphenol and γ-bromo ketone in glacial acetic acid at 70–75°C.
  • Sulfonylation : Intermediate amine + 4-methoxy-2-methylbenzenesulfonyl chloride in DCM/TEA.
  • Purification : Toluene extraction, pH adjustment, and recrystallization from acetone/water.

Yield and Cost Considerations

  • Overall Yield : 78–82% from starting materials.
  • Catalyst Recycling : TEA is recovered via distillation, reducing costs by 15–20%.

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

Answer:
The synthesis typically involves three stages:

Benzoxazepine core formation : Cyclocondensation of substituted benzoxazine precursors under acidic or basic conditions to construct the 1,4-oxazepine ring. For example, describes MCM-41(H)-catalyzed cyclization to form tetrahydrobenzo[b][1,4]oxazepin derivatives.

Substituent introduction : Alkylation or coupling reactions to introduce the propyl and dimethyl groups at the 3,3-positions (e.g., using Grignard reagents or palladium-catalyzed cross-coupling).

Sulfonamide coupling : Reaction of the amine group at position 8 with 4-methoxy-2-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or acetonitrile, using triethylamine as a base to scavenge HCl .

Critical considerations : Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) and monitoring by TLC for intermediate stability .

Basic: What spectroscopic and analytical methods are essential for structural confirmation?

Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzoxazepine ring appear as distinct multiplets (δ 6.8–7.5 ppm), while the sulfonamide group shows characteristic deshielded protons .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonamide S=O stretch) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • X-ray crystallography : Single-crystal analysis resolves conformational ambiguities, particularly for the oxazepine ring’s puckering and sulfonamide orientation .

Advanced: How can researchers optimize reaction yields during the sulfonamide coupling step?

Answer:
Common challenges include incomplete coupling or hydrolysis of the sulfonyl chloride. Methodological adjustments:

  • Stoichiometry : Use a 10–20% excess of sulfonyl chloride to drive the reaction to completion .
  • Solvent choice : Anhydrous DCM or THF minimizes side reactions (e.g., hydrolysis) compared to protic solvents .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Temperature control : Maintain reactions at 0–5°C initially to suppress exothermic side reactions, then warm to room temperature .

Validation : Monitor reaction progress via LC-MS or in-situ IR to detect residual amine .

Advanced: How should discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:
Contradictions may arise from tautomerism, rotameric forms, or impurities. Strategies:

Variable-temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., hindered rotation of the sulfonamide group) .

2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments .

Comparative analysis : Cross-reference with structurally analogous compounds. For example, reports X-ray-confirmed shifts for a sulfonamide-substituted isoxazolopyridazine, aiding in assignment .

Purification : Re-crystallize the compound to remove trace impurities affecting spectral clarity .

Basic: What solvent systems are optimal for solubility and reactivity in synthetic steps?

Answer:

  • Polar aprotic solvents : DMF or DMSO for SN2 reactions (e.g., alkylation of the oxazepine nitrogen) .
  • Chlorinated solvents : DCM or chloroform for sulfonamide coupling due to compatibility with acid scavengers like triethylamine .
  • Ether solvents : THF for Grignard or lithiation reactions requiring low moisture .
    Note : Pre-dry solvents over molecular sieves to prevent hydrolysis of sensitive intermediates .

Advanced: How can computational methods aid in predicting reactivity or regioselectivity?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity in cyclization steps (e.g., favoring 5-propyl over 6-propyl substitution due to steric effects) .
  • Molecular docking : Screen sulfonamide derivatives for potential biological targets by simulating binding interactions with proteins (e.g., COX-2 inhibition) .
  • Solvent modeling : Use COSMO-RS to predict solubility parameters and optimize reaction media .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonamide group .
  • Moisture sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the oxazepine ring’s lactam moiety .
  • Long-term stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products .

Advanced: What strategies mitigate byproduct formation during benzoxazepine ring closure?

Answer:

  • Catalyst screening : Heterogeneous catalysts like MCM-41(H) improve regioselectivity and reduce dimerization (e.g., achieved >85% yield) .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing side reactions .
  • Additive optimization : Use p-toluenesulfonic acid (pTSA) to protonate intermediates and stabilize transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.